S-Hydroxycysteine

概要

説明

L-システインS-オキシドは、システインスルホキシドとしても知られ、アミノ酸L-システインの誘導体です。システイン分子の硫黄原子にS-オキシ置換基が存在することが特徴です。

準備方法

合成経路と反応条件: L-システインS-オキシドは、さまざまな方法で合成できます。一般的な方法の1つは、過酸化水素または過酸などの穏やかな酸化剤を用いてL-システインを酸化することです。 反応は通常、過酸化を防ぐため、制御された条件下で行われます。過酸化すると、システインスルフィン酸またはシステインスルホン酸が生成される可能性があります .

工業生産方法: 工業的な設定では、L-システインS-オキシドの生産は、多くの場合、固相ペプチド合成技術の使用を伴います。 この方法は、システインを樹脂に結合させ、次に特定の化学反応を通じてS-オキシ置換基を導入することにより、システイン含有ペプチドの体系的な修飾を可能にします .

化学反応の分析

反応の種類: L-システインS-オキシドは、次のものを含むさまざまな化学反応を起こします。

酸化: さらなる酸化により、L-システインS-オキシドはシステインスルフィン酸またはシステインスルホン酸に変換されます。

還元: L-システインS-オキシドは、ジチオスレイトールまたはトリス(2-カルボキシエチル)ホスフィンなどの還元剤を使用してL-システインに戻すことができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過酸。

還元剤: ジチオスレイトール、トリス(2-カルボキシエチル)ホスフィン。

主な生成物:

酸化生成物: システインスルフィン酸、システインスルホン酸。

還元生成物: L-システイン.

4. 科学研究への応用

L-システインS-オキシドは、科学研究で幅広い用途があります。

化学: さまざまな硫黄含有化合物の合成における前駆体として使用されます。

生物学: レドックス生物学と酸化ストレスの研究において役割を果たします。

医学: 酸化ストレスと炎症に関連する状態における潜在的な治療効果について調査されています。

科学的研究の応用

Biochemical Applications

1.1 Role in Redox Regulation

S-Hydroxycysteine is crucial in the formation of cysteine sulfenic acid, which plays a significant role in redox regulation within cells. This modification is essential for the function of various enzymes and transcription regulators, particularly under oxidative stress conditions. The instability of this compound necessitates the development of specific reagents to detect and analyze its presence in proteins .

1.2 Detection Tools

Recent advancements have led to the creation of fluorescent and affinity-based tools designed to detect this compound modifications in proteins. These tools utilize dimedone derivatives that selectively trap this compound without affecting other functional groups, allowing for precise identification and quantification in complex biological samples .

Pharmacological Applications

2.1 Therapeutic Potential

This compound has been studied for its potential therapeutic effects, particularly in conditions involving oxidative stress. Its ability to modulate redox states makes it a candidate for treatments targeting diseases like neurodegeneration and cancer, where oxidative damage plays a pivotal role .

2.2 Drug Interactions

Research indicates that this compound interacts with various biological targets, including tyrosine-protein phosphatases, which are involved in cell signaling pathways critical for cellular functions such as proliferation and differentiation . Understanding these interactions can aid in the development of new pharmacological agents.

Environmental Applications

3.1 Bioremediation

This compound's antioxidant properties suggest potential applications in bioremediation processes. Its ability to interact with heavy metals and reactive oxygen species can be harnessed to mitigate environmental pollutants . Studies have shown that incorporating this compound into bioremediation strategies can enhance the degradation of toxic compounds.

Case Studies and Research Findings

作用機序

L-システインS-オキシドの作用機序は、細胞内のレドックス反応を調節する能力に関係しています。細胞環境に応じて、酸化剤と還元剤の両方として作用することができます。 この二重機能により、酸化ストレスの調節や細胞レドックスバランスの維持など、さまざまな生化学経路に関与することができます .

分子標的と経路:

チオール-ジスルフィド交換反応: L-システインS-オキシドは、チオール-ジスルフィド交換反応に関与し、タンパク質の機能とシグナル伝達経路に影響を与える可能性があります。

6. 類似の化合物との比較

L-システインS-オキシドは、その特異的なS-オキシ置換基のために、システイン誘導体のなかでユニークです。類似の化合物には次のものがあります。

システインスルフィン酸: スルフィン酸基を持つL-システインS-オキシドの酸化生成物。

システインスルホン酸: スルホン酸基を持つさらに酸化された形態。

N-アセチルシステイン: アセチル基を持つシステインの誘導体で、通常は粘液溶解剤と抗酸化剤として使用されます.

ユニークさ: L-システインS-オキシドは、酸化剤と還元剤の両方として作用できる能力は、他のシステイン誘導体とは異なります。 この二重機能により、レドックス生物学と酸化ストレス研究において貴重な化合物になります .

類似化合物との比較

S-oxy-L-cysteine is unique among cysteine derivatives due to its specific S-oxy substituent. Similar compounds include:

Cysteine Sulfinic Acid: An oxidation product of S-oxy-L-cysteine with a sulfinic acid group.

Cysteine Sulfonic Acid: A further oxidized form with a sulfonic acid group.

N-acetylcysteine: A derivative of cysteine with an acetyl group, commonly used as a mucolytic agent and antioxidant.

Uniqueness: S-oxy-L-cysteine’s ability to act as both an oxidizing and reducing agent sets it apart from other cysteine derivatives. This dual functionality makes it a valuable compound in redox biology and oxidative stress research .

生物活性

S-Hydroxycysteine (CySOH) is a sulfur-containing amino acid derivative of cysteine, recognized for its diverse biological activities and relevance in various physiological and pathological processes. This article explores the biological activity of this compound, including its mechanisms of action, implications in cellular signaling, and its potential therapeutic applications.

This compound is formed through the oxidation of cysteine, leading to the addition of a hydroxyl group to the sulfur atom. This modification can significantly alter the reactivity and function of cysteine residues in proteins. The compound participates in various biochemical pathways, including redox signaling and post-translational modifications.

This compound plays a crucial role in several biological processes:

- Redox Regulation : CySOH acts as a redox-active molecule that can modulate oxidative stress within cells. It participates in the regeneration of cysteine from sulfenic acid, thereby influencing cellular redox states and protecting against oxidative damage .

- Signal Transduction : this compound is involved in signaling pathways that regulate gene transcription, immune responses, and cell cycle progression. It influences cytoskeletal organization through phosphorylation of specific substrates, including AFAP1 and cortactin (CTTN), which are essential for maintaining cellular architecture .

- Cancer Biology : Research indicates that this compound may have dual roles in cancer biology—acting as both a tumor promoter and suppressor depending on the context. For instance, it has been shown to enhance glucose uptake in cancer cells, promoting proliferation under hypoxic conditions .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

- Oxidative Stress and Cancer : A study highlighted the role of this compound in colorectal cancer cells, where it was found to enhance ATP production via increased glycolysis. This suggests a mechanism by which cancer cells adapt to hypoxic conditions through metabolic reprogramming .

- Cardiovascular Health : Another investigation demonstrated that this compound could modulate inflammatory responses in endothelial cells, potentially impacting cardiovascular diseases. The compound was shown to influence nitric oxide production, which is crucial for vascular homeostasis .

- Neurological Implications : Research has indicated that this compound may play a role in neuroprotection by mitigating oxidative damage in neuronal cells. Its ability to regulate redox states could be beneficial in neurodegenerative diseases such as Alzheimer's .

特性

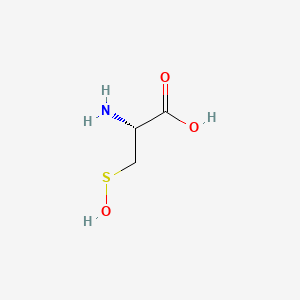

IUPAC Name |

(2R)-2-amino-3-hydroxysulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXIRVRPOOYSARH-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972677 | |

| Record name | S-Hydroxycysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5722-80-5, 73243-12-6 | |

| Record name | Cysteinesulfenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005722805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteinesulfenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073243126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Hydroxycysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYSTEINESULFENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8KIA847T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。